

Application Notes and Protocols for Fosmanogepix in Murine Models of Candidiasis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Unii-qhk6Z47gtg

Cat. No.: B612521

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosmanogepix (formerly APX001) is a first-in-class antifungal agent with a novel mechanism of action, currently in clinical development for the treatment of invasive fungal infections. It is a prodrug that is rapidly converted in vivo to its active moiety, manogepix (APX001A), by systemic phosphatases. Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, thereby disrupting fungal cell wall integrity and growth.[1][2] These application notes provide a summary of effective dosages and detailed protocols for the use of fosmanogepix in in vivo mouse models of candidiasis, based on published studies.

Data Presentation: Fosmanogepix Dosage and Efficacy

The following tables summarize the quantitative data on fosmanogepix dosages, administration routes, and efficacy in various mouse models of candidiasis.

Table 1: Efficacy of Fosmanogepix in a Murine Model of Invasive Candidiasis (*Candida auris*)

Mouse Model	Treatment Regimen	Administration Route	Duration	Efficacy Outcome	Reference
Neutropenic	104 mg/kg TID	Intraperitoneal (i.p.)	7 days	Significant improvement in survival.	[3][4]
Neutropenic	130 mg/kg TID	Intraperitoneal (i.p.)	7 days	Significant improvement in survival.	[3][4]
Neutropenic	260 mg/kg BID	Intraperitoneal (i.p.)	7 days	Significant improvement in survival and significant reduction in kidney and brain fungal burden.[3][4][5]	[3][4]

TID: Three times daily; BID: Twice daily.

Table 2: Efficacy of Fosmanogepix in a Murine Model of Intra-abdominal Candidiasis (*Candida albicans*)

Mouse Model	Treatment Regimen	Administration Route	Duration	Efficacy Outcome	Reference
Immunocompetent	78 mg/kg QD + ABT (50 mg/kg)	Oral (p.o.)	4 days	Reduction in liver fungal burden.	[6]

QD: Once daily; ABT: 1-aminobenzotriazole (a cytochrome P450 inhibitor used to achieve human-like drug exposures in mice).[6]

Experimental Protocols

Protocol 1: Murine Model of Invasive Candidiasis (*Candida auris*)

This protocol is adapted from studies evaluating the efficacy of fosmanogepix against invasive candidiasis caused by the emerging pathogen *Candida auris*.[\[3\]](#)[\[4\]](#)

1. Immunosuppression:

- To induce neutropenia, administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -2 and +1 relative to infection.
- Alternatively, a combination of cyclophosphamide and cortisone acetate can be used to render mice neutropenic.[\[7\]](#)

2. Infection:

- Culture *Candida auris* on Sabouraud dextrose agar.
- Prepare a yeast suspension in sterile saline and adjust the concentration to 1×10^7 CFU/mL.
- Infect neutropenic mice via intravenous (i.v.) injection of 0.1 mL of the yeast suspension into the lateral tail vein.

3. Fosmanogepix Preparation and Administration:

- Prepare fosmanogepix in a suitable vehicle (e.g., sterile water or saline).
- Administer fosmanogepix via intraperitoneal (i.p.) injection.
- Dosing regimens can be varied, for example, 104 mg/kg or 130 mg/kg three times daily, or 260 mg/kg twice daily.[\[3\]](#)[\[4\]](#)
- Initiate treatment 24 hours post-infection and continue for 7 days.[\[3\]](#)[\[4\]](#)

4. Efficacy Assessment:

- Survival Study: Monitor mice daily for 21 days post-infection and record survival.

- Fungal Burden Arm: Euthanize a cohort of mice on day 8 (24 hours after the last treatment).
- Aseptically remove kidneys and brains.
- Homogenize the organs in sterile saline.
- Plate serial dilutions of the homogenates on appropriate agar plates (e.g., Sabouraud dextrose agar) and incubate at 37°C for 24-48 hours.
- Count the number of colonies to determine the fungal burden (CFU/g of tissue).

Protocol 2: Murine Model of Intra-abdominal Candidiasis (*Candida albicans*)

This protocol is based on a study investigating the therapeutic potential of fosmanogepix for intra-abdominal candidiasis.[\[6\]](#)[\[8\]](#)

1. Infection:

- Use an immunocompetent mouse model.
- Prepare a cell suspension of *Candida albicans* (e.g., strain SC5314) in a sterile stool matrix to a concentration of 1×10^8 CFU/mL.
- Infect mice via intraperitoneal (i.p.) injection of 0.1 mL of the cell suspension.[\[6\]](#)

2. Fosmanogepix Administration with Cytochrome P450 Inhibitor:

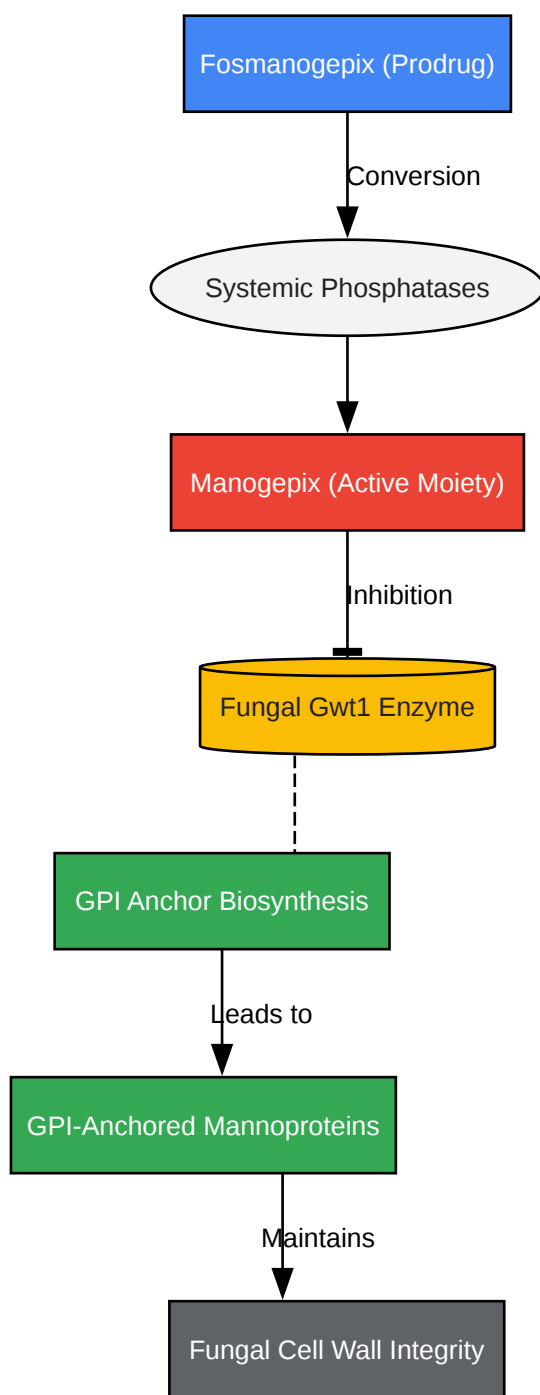
- To achieve clinically relevant human drug exposures in mice, co-administer fosmanogepix with the non-specific cytochrome P450 inhibitor, 1-aminobenzotriazole (ABT).[\[6\]](#)
- Administer ABT (50 mg/kg) orally 2 hours prior to fosmanogepix dosing.[\[6\]](#)
- Prepare fosmanogepix for oral gavage.
- A recommended dosing regimen is 78 mg/kg of fosmanogepix once daily.[\[6\]](#)
- Initiate treatment on day 3 post-infection and continue for 4 consecutive days.[\[6\]](#)

3. Efficacy Assessment:

- Euthanize mice at predetermined time points (e.g., 24 hours after each dose).
- Aseptically remove the liver.
- Homogenize the liver tissue and perform serial dilutions for CFU enumeration as described in Protocol 1.

Mandatory Visualizations

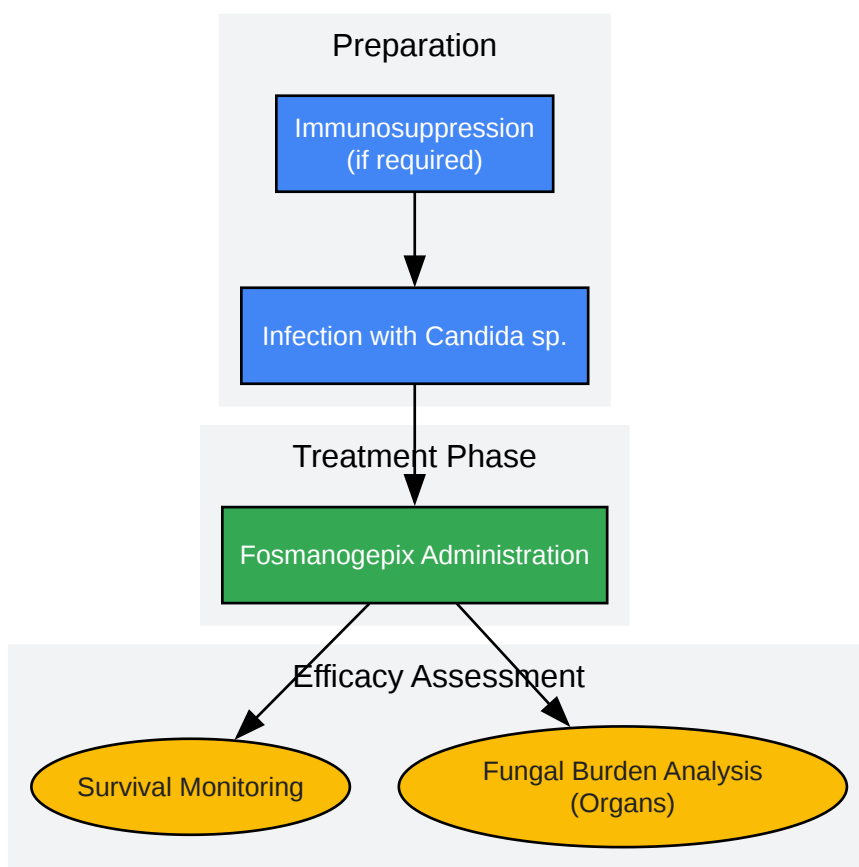
Fosmanogepix Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action of fosmanogepix.

Experimental Workflow for In Vivo Candidiasis Studies



[Click to download full resolution via product page](#)

Caption: General experimental workflow for mouse models of candidiasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. researchgate.net [researchgate.net]

- 5. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Delayed Therapy with Fosmanogepix (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Fosmanogepix in Murine Models of Candidiasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612521#fosmanogepix-dosage-for-in-vivo-mouse-models-of-candidiasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com